Methyl 3-oxo-3-(3-phenylphenyl)propanoate
CAS No.: 677326-70-4
Cat. No.: VC3839757
Molecular Formula: C16H14O3
Molecular Weight: 254.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 677326-70-4 |
|---|---|
| Molecular Formula | C16H14O3 |
| Molecular Weight | 254.28 g/mol |
| IUPAC Name | methyl 3-oxo-3-(3-phenylphenyl)propanoate |
| Standard InChI | InChI=1S/C16H14O3/c1-19-16(18)11-15(17)14-9-5-8-13(10-14)12-6-3-2-4-7-12/h2-10H,11H2,1H3 |
| Standard InChI Key | IYDXKTYOPUAGEG-UHFFFAOYSA-N |
| SMILES | COC(=O)CC(=O)C1=CC=CC(=C1)C2=CC=CC=C2 |
| Canonical SMILES | COC(=O)CC(=O)C1=CC=CC(=C1)C2=CC=CC=C2 |
Introduction
Methyl 3-oxo-3-(3-phenylphenyl)propanoate is an organic compound with the molecular formula CHO and a molecular weight of 254.28 g/mol . It is also known as 3-biphenyl-3-yl-3-oxo-propionic acid methyl ester . This compound features a unique structure with a ketone group adjacent to a propanoate moiety and a biphenyl substituent, which enhances its chemical properties.
Synthesis and Applications
Methyl 3-oxo-3-(3-phenylphenyl)propanoate can be synthesized through various organic reactions. These methods typically involve multi-step processes that require careful control of reaction conditions such as temperature, solvent choice, and catalysts to optimize yields and purity.
The compound has potential applications in organic synthesis and medicinal chemistry, although its biological activity has not been extensively documented. Compounds with similar structures often exhibit various pharmacological effects, suggesting that further research could uncover therapeutic uses for methyl 3-oxo-3-(3-phenylphenyl)propanoate.
Comparison with Similar Compounds
Methyl 3-oxo-3-(3-phenylphenyl)propanoate shares structural similarities with other compounds but has distinct features due to its biphenyl group and adjacent carbonyl functionality. Here is a comparison with some similar compounds:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| Methyl 4-biphenylacetate | Contains a biphenyl group but lacks adjacent carbonyl | Primarily used as a flavoring agent |
| Methyl phenylacetate | Similar ester structure but lacks biphenyl configuration | Widely used in fragrances and flavorings |
| Methyl 4-(trifluoromethyl)phenylacetate | Contains a trifluoromethyl group instead of biphenyl | Exhibits different electronic properties due to fluorination |
Research Findings and Future Directions
While the specific biological mechanisms and therapeutic potentials of methyl 3-oxo-3-(3-phenylphenyl)propanoate are not well-documented, compounds with similar structures often show diverse pharmacological effects. Further research is needed to elucidate its biological activity and potential applications in medicinal chemistry.
Interaction studies involving this compound would focus on its binding affinity and activity against various biological targets, which are crucial for determining its therapeutic uses and mechanisms of action. The unique structural features of methyl 3-oxo-3-(3-phenylphenyl)propanoate make it a valuable candidate for further investigation in organic synthesis and medicinal chemistry.
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